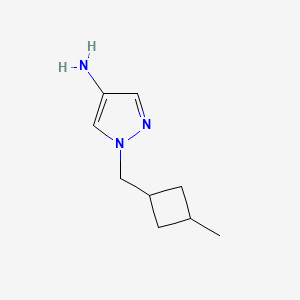![molecular formula C13H7Cl3N2 B15055319 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the halogenation of imidazole derivatives. One common method is the direct halogenation using reagents such as sodium hypochlorite, N-halosuccinimides, or phosphorus pentachloride . Another approach involves the photochemical cleavage of imidazole-diazonium fluoroborates, which is particularly useful for synthesizing fluoroimidazoles .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of copper-catalyzed multicomponent reactions, which have been shown to be efficient for the synthesis of trisubstituted imidazoles . The choice of catalysts and reaction conditions is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated imidazoles can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, ammonium acetate, and various halogenating agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in cellular processes and has therapeutic implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloroimidazole: Another chlorinated imidazole derivative with similar chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: A compound with a similar chlorinated aromatic structure.
Uniqueness
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H7Cl3N2 |
|---|---|
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
4,6-dichloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7Cl3N2/c14-8-3-1-7(2-4-8)13-17-11-6-9(15)5-10(16)12(11)18-13/h1-6H,(H,17,18) |
InChI-Schlüssel |
DSRVMQRWHBNLSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


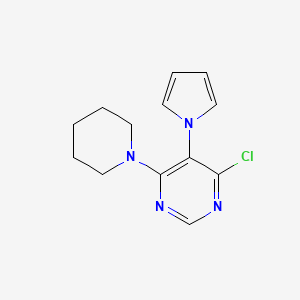
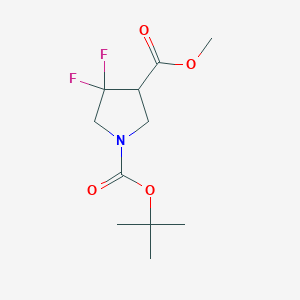
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

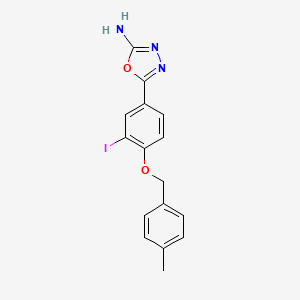

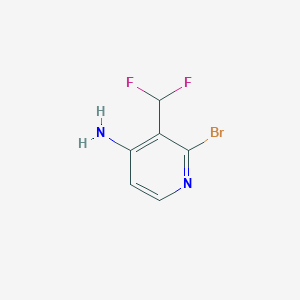
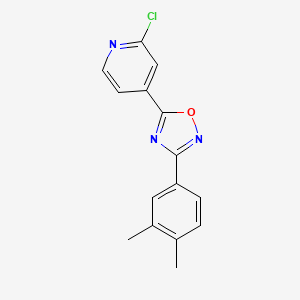
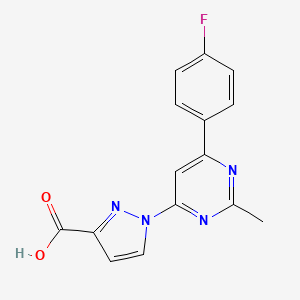
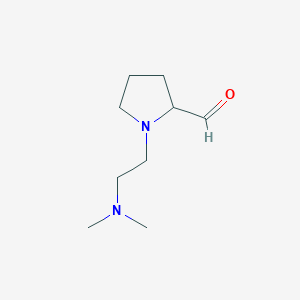
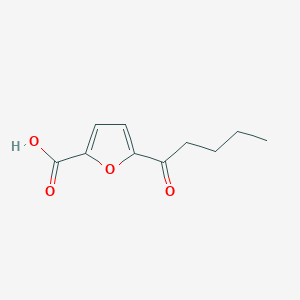
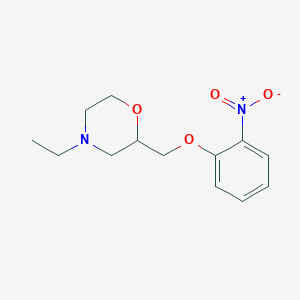
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
